molecular formula C11H15ClN2O B1606552 N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide CAS No. 680989-90-6

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Cat. No.: B1606552
CAS No.: 680989-90-6
M. Wt: 226.7 g/mol
InChI Key: UVAVPWJVSUUELJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2,2-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-amino-2-chlorophenyl)benzamide
  • N-(4-amino-2-chlorophenyl)-2,2-dimethylbutanamide

Uniqueness

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAVPWJVSUUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359356
Record name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680989-90-6
Record name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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